REACTION_CXSMILES
|
[Cl:1]([O-:5])(=[O:4])(=[O:3])=[O:2].[CH:6]1[C:19]2[C:10](=[NH+:11][CH:12]=[C:13]3[C:18]=2[CH:17]=[CH:16][CH:15]=[CH:14]3)[CH:9]=[CH:8][CH:7]=1.[C:20]1([C:26]([CH3:31])=[CH:27][C:28](=O)[CH3:29])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CO>[Cl:1]([O-:5])(=[O:4])(=[O:3])=[O:2].[CH3:29][C:28]1[N+:11]2[C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:19]=3[C:18]3[C:13]([C:12]=2[CH:31]=[C:26]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:27]=1)=[CH:14][CH:15]=[CH:16][CH:17]=3 |f:0.1,4.5|
|
Name
|
Phenanthridinium perchlorate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C1=CC=CC2=[NH+]C=C3C=CC=CC3=C12
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=CC(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetonitrile
|
Name
|
|
Type
|
|
Smiles
|
Cl(=O)(=O)(=O)[O-].CC1=CC(=CC2=[N+]1C=1C=CC=CC1C1=CC=CC=C21)C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |